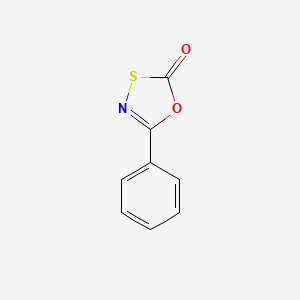

5-Phenyl-1,3,4-oxathiazol-2-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5852-49-3 |

|---|---|

Fórmula molecular |

C8H5NO2S |

Peso molecular |

179.20 g/mol |

Nombre IUPAC |

5-phenyl-1,3,4-oxathiazol-2-one |

InChI |

InChI=1S/C8H5NO2S/c10-8-11-7(9-12-8)6-4-2-1-3-5-6/h1-5H |

Clave InChI |

NDAURKDIFHXVHE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NSC(=O)O2 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Phenyl 1,3,4 Oxathiazol 2 One

Established Synthetic Pathways to 5-Phenyl-1,3,4-oxathiazol-2-one

The construction of the 5-phenyl-1,3,4-oxathiazol-2-one core can be achieved through several synthetic routes, with the cyclization of amides using chlorocarbonylsulfenyl chloride being a prominent method.

A primary and effective method for the synthesis of 5-substituted-1,3,4-oxathiazol-2-ones involves the reaction of primary amides with chlorocarbonylsulfenyl chloride (ClCOSCl). In the case of 5-phenyl-1,3,4-oxathiazol-2-one, the starting material is benzamide (B126). Theoretical studies, such as those employing density functional theory (DFT), have investigated the mechanism and regioselectivity of the cycloaddition reaction between benzamide and chlorocarbonylsulfenyl chloride. growingscience.comresearchgate.netscilit.com These studies suggest that the attack of the sulfur atom of ClCOSCl on the nitrogen atom of benzamide and the carbonyl carbon of ClCOSCl on the oxygen atom of benzamide is the kinetically favored pathway, leading to the formation of the desired oxathiazolone ring. researchgate.net

This methodology has been practically applied to the synthesis of related compounds, such as 5-pyranosyl-1,3,4-oxathiazol-2-ones, where the corresponding pyranosyl amide is treated with chlorocarbonylsulfenyl chloride to yield the heterocyclic product. researchgate.net The reaction proceeds via an initial attack of the amide nitrogen on the sulfenyl chloride, followed by an intramolecular cyclization with the elimination of hydrogen chloride.

Table 1: Key Aspects of the Cyclization of Benzamide with Chlorocarbonylsulfenyl Chloride

| Feature | Description |

| Reactants | Benzamide, Chlorocarbonylsulfenyl Chloride |

| Product | 5-Phenyl-1,3,4-oxathiazol-2-one |

| Proposed Mechanism | Nucleophilic attack of amide nitrogen on the sulfur of ClCOSCl, followed by intramolecular cyclization and elimination of HCl. |

| Theoretical Support | DFT calculations confirm the kinetic favorability of the reaction pathway leading to the oxathiazolone ring. researchgate.net |

While the chlorocarbonylsulfenyl chloride route is well-established, alternative synthetic strategies often involve the formation of the tautomeric form, 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674). This thiol exists in equilibrium with the corresponding thione, which is a tautomer of the target oxathiazol-2-one. A widely used method to access this scaffold is the reaction of benzohydrazide (B10538) with carbon disulfide in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide, in an alcoholic solvent. jchemrev.comjchemrev.comasianpubs.org Subsequent acidification of the reaction mixture leads to the formation of 5-phenyl-1,3,4-oxadiazole-2-thiol. jchemrev.comasianpubs.org

This two-step process, starting from readily available benzoic acid derivatives, provides a versatile and common alternative for synthesizing the 5-phenyl-1,3,4-oxadiazole-2-thione core structure. nih.gov

Table 2: Alternative Synthesis via 5-Phenyl-1,3,4-oxadiazole-2-thiol

| Step | Reactants | Reagents | Product |

| 1 | Benzohydrazide | Carbon disulfide, Potassium hydroxide | Potassium 5-phenyl-1,3,4-oxadiazole-2-thiolate |

| 2 | Potassium 5-phenyl-1,3,4-oxadiazole-2-thiolate | Hydrochloric acid | 5-Phenyl-1,3,4-oxadiazole-2-thiol |

Derivatization Strategies for Expanding the Chemical Space of 5-Phenyl-1,3,4-oxathiazol-2-one

To explore the structure-activity relationships and develop novel compounds with tailored properties, derivatization of the 5-phenyl-1,3,4-oxathiazol-2-one scaffold is crucial. This can be achieved by functionalizing the phenyl moiety or by modifying the heterocyclic ring itself.

The phenyl ring at the 5-position of the oxathiazolone core is amenable to various electrophilic aromatic substitution reactions. For instance, nitration of a similar compound, 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole, has been successfully carried out using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid, demonstrating that the oxadiazole ring is stable under these conditions. nih.gov This suggests that nitration, as well as other electrophilic substitutions like halogenation, sulfonation, and Friedel-Crafts reactions, can be employed to introduce a wide range of substituents onto the phenyl ring of 5-phenyl-1,3,4-oxathiazol-2-one. masterorganicchemistry.com The synthesis of various 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles further highlights the feasibility of introducing diverse functionalities on the phenyl ring. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Reagents | Potential Product (Substituent on Phenyl Ring) |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | X₂/FeX₃ (X = Cl, Br) | Halogen (-Cl, -Br) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Alkyl (-R) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl (-COR) |

The 1,3,4-oxathiazol-2-one (B8730521) ring itself can be a site for chemical modifications. Due to the electron-deficient nature of the carbon atoms at positions 2 and 5, the ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. rroij.com For example, amines can react with 2-phenyl-1,3,4-oxadiazolin-5-one, leading to the cleavage of the heterocyclic ring.

In the tautomeric thione form, the thiol group at the 2-position is a key site for derivatization. It can readily undergo nucleophilic substitution reactions with various electrophiles. For instance, reaction with N-alkyl/aryl substituted 2-bromoacetamides in the presence of a base like sodium hydride leads to the formation of 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides. nih.gov This S-alkylation is a common strategy to expand the chemical diversity of this class of compounds.

Furthermore, the exocyclic sulfur atom in the thione tautomer can be involved in the formation of Mannich bases and can be chelated with metal ions. asianpubs.org

Catalytic Approaches and Optimized Reaction Conditions for Enhanced Synthesis

To improve the efficiency, yield, and environmental friendliness of the synthesis of 5-phenyl-1,3,4-oxathiazol-2-one and its derivatives, catalytic methods and optimization of reaction conditions are actively being explored.

While specific catalytic systems for the direct synthesis of 5-phenyl-1,3,4-oxathiazol-2-one are not extensively documented, the broader field of 1,3,4-oxadiazole (B1194373) synthesis offers insights into potential catalytic approaches. For example, copper-catalyzed azide-alkyne cycloaddition (click chemistry) has been utilized to synthesize derivatives of 2-(4-azidophenyl)-5-phenyl-1,3,4-oxadiazole, highlighting the utility of metal catalysis in modifying the phenyl moiety. mdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of related heterocyclic systems, such as fused 1,2,3-triazinones, a systematic study of parameters like the choice of nitrosating reagent, solvent, and temperature has been shown to significantly improve the reaction outcome. beilstein-journals.org For the cyclization of amides with chlorocarbonylsulfenyl chloride, optimizing the base and solvent system could potentially enhance the yield of 5-phenyl-1,3,4-oxathiazol-2-one and minimize the formation of byproducts. For instance, in the synthesis of piperidin-3-yl-oxathiazol-2-ones, heating the carboxamide with chlorocarbonylsulfenyl chloride and sodium carbonate in dioxane at 100 °C was identified as an optimized condition.

Table 4: Parameters for Optimization of Synthesis

| Parameter | Variables to Consider | Potential Impact |

| Catalyst | Lewis acids, transition metals | Increased reaction rate, improved selectivity |

| Solvent | Polarity, aprotic/protic | Solubilization of reactants, influence on reaction pathway |

| Temperature | Varies | Reaction rate, prevention of side reactions |

| Base | Organic/inorganic, strength | Neutralization of acidic byproducts, promotion of cyclization |

| Reaction Time | Varies | Completion of reaction, minimization of product degradation |

Stereoselective Synthesis of Chiral 5-Phenyl-1,3,4-oxathiazol-2-one Derivatives

The generation of chiral molecules with high stereoselectivity is a cornerstone of modern organic and medicinal chemistry. For heterocyclic compounds like 5-Phenyl-1,3,4-oxathiazol-2-one, the introduction of chirality can lead to derivatives with unique biological activities and applications. While specific literature detailing the stereoselective synthesis of chiral 5-Phenyl-1,3,4-oxathiazol-2-one derivatives is not extensively available, the principles of asymmetric synthesis can be applied, drawing parallels from the synthesis of structurally related chiral heterocycles, such as 1,3,4-oxadiazol-2-ones.

A notable example in this context is the stereoselective synthesis of chiral 1,3,4-oxadiazol-2-ones, which has been successfully employed to create potent and selective enzyme inhibitors. nih.gov This approach highlights the importance of chirality in modulating biological activity and provides a framework for the potential stereoselective synthesis of 5-Phenyl-1,3,4-oxathiazol-2-one derivatives.

One key strategy involves the introduction of a chiral center at a specific position on the heterocyclic ring. In the case of the 1,3,4-oxadiazol-2-one scaffold, a chiral substituent was introduced at the 3-position. The resulting racemic mixture was then separated into its individual enantiomers, which demonstrated significantly different inhibitory potencies against their biological targets. nih.gov

This methodology underscores a common approach in stereoselective synthesis: the preparation of a racemic or diastereomeric mixture followed by separation using techniques such as chiral chromatography. Alternatively, asymmetric synthesis methods, employing chiral auxiliaries, catalysts, or reagents, can be utilized to directly favor the formation of one stereoisomer over the other. wikipedia.orgrsc.org

For instance, chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate, can effectively control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, such as Evans' oxazolidinones, have been widely used in the asymmetric alkylation of enolates to generate chiral centers with high diastereoselectivity. rsc.orgresearchgate.net A similar strategy could potentially be adapted for the stereoselective functionalization of the 5-Phenyl-1,3,4-oxathiazol-2-one core.

A study on chiral 1,3,4-oxadiazol-2-ones as fatty acid amide hydrolase (FAAH) inhibitors demonstrated that the chirality at the 3-position of the oxadiazolone ring was crucial for both potency and selectivity. The S-enantiomer of 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one was identified as a highly potent inhibitor of human recombinant FAAH, with an IC50 value in the low nanomolar range. In contrast, its corresponding R-enantiomer exhibited significantly lower potency. nih.gov This stark difference in activity between enantiomers highlights the critical role of stereochemistry in molecular recognition by biological targets.

The following table summarizes the inhibitory activity of the separated enantiomers from the aforementioned study, illustrating the impact of chirality on biological function.

| Compound | Enantiomer | hrFAAH IC50 (µM) |

|---|---|---|

| 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | S-enantiomer (51) | 0.011 |

| 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | R-enantiomer (52) | 0.24 |

Data sourced from a study on chiral 1,3,4-oxadiazol-2-ones as FAAH inhibitors. nih.gov

Furthermore, the study also investigated the selectivity of these enantiomers against other enzymes, such as monoacylglycerol lipase (B570770) (MAGL). The R-enantiomer, which was less potent against FAAH, showed higher potency for MAGL compared to the S-enantiomer, indicating that chirality can also govern selectivity. nih.gov

| Compound | Enantiomer | hrMAGL IC50 (µM) |

|---|---|---|

| 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | S-enantiomer (51) | >10 (16% inhibition at 10 µM) |

| 3-(1-(4-isobutylphenyl)ethyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one | R-enantiomer (52) | 4.0 |

Data sourced from a study on chiral 1,3,4-oxadiazol-2-ones as FAAH inhibitors. nih.gov

While these findings are on the 1,3,4-oxadiazol-2-one scaffold, they provide a strong rationale for pursuing the stereoselective synthesis of chiral 5-Phenyl-1,3,4-oxathiazol-2-one derivatives. The development of such synthetic routes would be a valuable contribution to medicinal chemistry, potentially unlocking new therapeutic agents with improved potency and selectivity. Future research in this area could focus on adapting established asymmetric methodologies to the 1,3,4-oxathiazol-2-one ring system, including the use of chiral catalysts and auxiliaries to control the formation of specific stereoisomers.

Molecular Structure and Conformational Analysis of 5 Phenyl 1,3,4 Oxathiazol 2 One and Its Analogs

X-ray Crystallographic Investigations of the 1,3,4-Oxathiazol-2-one (B8730521) Ring System

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. For 5-Phenyl-1,3,4-oxathiazol-2-one, these studies reveal precise details about the geometry and interactions of the heterocyclic ring and its substituent. The crystal structure of 5-phenyl-1,3,4-oxathiazol-2-one has been determined to be in the monoclinic space group P21/n. ul.ie

Analysis of Bond Lengths and Angles within the Oxathiazolone Heterocycle

The geometry of the 1,3,4-oxathiazol-2-one ring is a key aspect of its chemical character. In the related compound, 5-phenyl-1,3,4-oxadiazol-2-amine, the bond lengths within the oxadiazole ring are nearly identical, with C-O bond lengths of 1.369(2) Å and 1.364(3) Å, and C=N bond lengths of 1.285(3) Å and 1.289(3) Å. researchgate.net The N-N bond length is reported as 1.413(3) Å. researchgate.net Another study on a 1,3,4-oxadiazole (B1194373) derivative reports C=N bond lengths of 1.279(2) Å and 1.296(2) Å, and an N-N bond length of 1.4129(19) Å. nih.gov The internal angle of the ring at the oxygen atom (C-O-C) is 102.79(11)°. nih.gov The planarity of the heterocyclic moiety is confirmed by a torsion angle of -0.3(2)° for C(7)—N(1)—N(2)—C(8) in an analog. nih.gov

Interactive Table: Selected Bond Lengths and Angles in 1,3,4-Oxadiazole Analogs

| Parameter | Value (Compound A) researchgate.net | Value (Compound B) nih.gov |

| C-O Bond Length (Å) | 1.369(2) / 1.364(3) | 1.3754 / 1.3608 |

| C=N Bond Length (Å) | 1.285(3) / 1.289(3) | 1.279(2) / 1.296(2) |

| N-N Bond Length (Å) | 1.413(3) | 1.4129(19) |

| C-O-C Angle (°) | Not Reported | 102.79(11) |

| C-N-N Angle (°) | 106.97(18) / 105.75(19) | Not Reported |

Intermolecular Interactions and Crystal Packing Motifs (e.g., π-stacking, S…O contacts)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In derivatives of 1,3,4-oxadiazole, π-π stacking interactions are a significant feature. nih.gov For instance, in some crystal structures, these interactions occur between the oxadiazole rings of adjacent molecules. nih.gov The stacking of "head-to-head" type has been noted as the strongest intermolecular interaction in several 1,3,4-oxadiazole derivatives. nih.gov

Hydrogen bonds also play a critical role in the crystal packing. In 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by N—H⋯N hydrogen bonds, forming double-stranded chains. researchgate.net Similarly, N—H⋯S interactions are observed in the thione analog, leading to the formation of centrosymmetric dimers. researchgate.net These interactions create stable, extended networks within the crystal. researchgate.netresearchgate.net Van der Waals forces are also present, connecting layers of molecules to form a three-dimensional supramolecular structure. nih.gov

Polymorphism in Oxathiazolone Derivatives and its Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in derivatives of 1,3,4-oxadiazole. For example, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exists in three polymorphic forms. nih.gov These different forms arise from subtle differences in intermolecular interactions and packing arrangements. nih.gov The polymorphic structures can vary in their organization, with some having columnar or double columnar arrangements, while others may have a columnar-layered structure. nih.gov The formation of these different polymorphs is dictated by a delicate balance of weak intermolecular forces, and identifying the packing differences often requires detailed analysis of pairwise interaction energies. nih.gov

Advanced Spectroscopic Characterization of 5-Phenyl-1,3,4-oxathiazol-2-one

Spectroscopic techniques are essential for elucidating the structure and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N Chemical Shifts)

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For 5-phenyl-1,3,4-oxathiazol-2-ones and related heterocycles, ¹H, ¹³C, and ¹⁵N NMR provide valuable data.

¹H and ¹³C NMR: In the ¹H-NMR spectrum of the related compound 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674), the protons of the phenyl ring appear as a multiplet in the range of δ 7.62-7.49 ppm. researchgate.net For the thione tautomer, the ¹³C NMR spectrum in DMSO-d6 shows the carbonyl carbon (C=S) at δ 176.74 ppm and the other ring carbon at δ 159.72 ppm. The phenyl carbons appear at δ 131.48 (C1), 128.68 (C2, C6), 125.29 (C3, C5), and 121.73 (C4). researchgate.net

¹⁵N NMR: ¹⁵N NMR is particularly sensitive to the electronic structure of nitrogen-containing heterocycles. researchgate.netwikipedia.org Studies on para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones have been conducted, and the ¹⁵N and ¹³C NMR signals of the heterocyclic ring have been assigned. nih.gov The chemical shifts of nitrogen atoms in the oxadiazole ring show a good correlation with Hammett sigma-constants of substituents on the phenyl ring. researchgate.net This indicates that ¹⁵N NMR is a sensitive method for characterizing long-range electronic substituent effects. researchgate.net The ¹⁵N chemical shifts in thiadiazoles and related compounds can range over 250 ppm. researchgate.net For substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, ¹⁵N NMR chemical shifts have been determined and correlated with calculated electron densities. nih.gov

Interactive Table: Representative NMR Data for 1,3,4-Oxadiazole Analogs

| Nucleus | Compound | Chemical Shift (ppm) | Reference |

| ¹H | 5-phenyl-1,3,4-oxadiazole-2-thiol (Phenyl H) | 7.62-7.49 (m) | researchgate.net |

| ¹³C | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione (C=S) | 176.74 | researchgate.net |

| ¹³C | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione (C-O) | 159.72 | researchgate.net |

| ¹³C | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione (Phenyl C1) | 131.48 | researchgate.net |

| ¹⁵N | Substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles | Varies with substituent | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of 5-Phenyl-1,3,4-oxathiazol-2-one and its analogs by identifying their characteristic vibrational modes. The analysis of these spectra allows for the assignment of specific stretching and bending vibrations to the functional groups and skeletal framework of the molecule.

For analogs such as 2,5-disubstituted 1,3,4-oxadiazoles, IR spectra reveal key absorption bands that are indicative of their molecular structure. researchgate.net For instance, the C-H stretching vibrations of the aromatic phenyl ring typically appear in the 3100–3000 cm⁻¹ region. ajchem-a.com In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), these vibrations were observed in the FT-IR spectrum at 3059 cm⁻¹. ajchem-a.com The in-plane C-H bending vibrations for the aromatic ring are found at lower frequencies, typically between 1481 cm⁻¹ and 1014 cm⁻¹. ajchem-a.com

The heterocyclic ring itself presents a series of characteristic vibrations. The C=N stretching vibration in 1,3,4-oxadiazole derivatives is often observed in the range of 1600–1650 cm⁻¹. mdpi.com The C-O stretching modes within the ring can be found in the fingerprint region, as seen in 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole where they appear at 1226 and 1149 cm⁻¹. ajchem-a.com In studies of 5-phenyl-1,3,4-oxadiazole-2-thiol, a related analog, the C-N stretching mode is assigned to a band at 1471 cm⁻¹. researchgate.net

The following table summarizes typical vibrational frequencies for functional groups found in 5-Phenyl-1,3,4-oxathiazol-2-one and its oxadiazole analogs.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Class |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl-substituted heterocycles ajchem-a.com |

| C=N Stretch | 1650 - 1600 | 1,3,4-Oxadiazoles mdpi.com |

| C-N Stretch | ~1471 | 1,3,4-Oxadiazole-thiols researchgate.net |

| C-O-C Stretch (Ring) | 1230 - 1140 | 1,3,4-Oxadiazoles ajchem-a.com |

| Aromatic C-H In-plane Bend | 1480 - 1010 | Phenyl-substituted heterocycles ajchem-a.com |

This table is generated based on data from analogous compounds and general spectroscopic principles.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophoric Analysis

Electronic absorption spectroscopy, or UV-Vis, provides insights into the conjugated systems and chromophoric groups within a molecule. For 5-Phenyl-1,3,4-oxathiazol-2-one and its analogs, the primary chromophores are the phenyl ring and the heterocyclic 1,3,4-oxathiazol-2-one or 1,3,4-oxadiazole system.

The electronic spectra of these compounds are typically characterized by intense absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions. The conjugated system formed by the phenyl ring and the heterocyclic ring allows for delocalization of π-electrons, which influences the energy of these transitions.

In studies of analogs like (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls, intensive absorption maxima are observed around 300 nm. mdpi.com These are attributed to S₀→S₁ transitions within the conjugated aromatic and heteroaromatic systems. mdpi.com Another study on 5-phenyl-1,3,4-oxadiazole-2-thiol reported two absorption maxima, one at λ=285 nm and another at λ=215 nm, which are characteristic of the phenyl and oxadiazole rings. researchgate.net Similarly, research on other 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles confirms these findings, showing strong absorption due to the conjugated structure. mdpi.com A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative also shows absorption maxima related to HOMO→LUMO transitions within its conjugated backbone. nih.gov

The following table presents representative UV-Vis absorption data for analogs of 5-Phenyl-1,3,4-oxathiazol-2-one.

| Compound | Solvent | λmax (nm) | Transition Type (Tentative) |

| 5-Phenyl-1,3,4-oxadiazole-2-thiol researchgate.net | Not Specified | 285, 215 | π→π |

| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-...)-PEG mdpi.com | THF | ~300 | S₀→S₁ (π→π) |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative nih.gov | Water (pH 7.0) | 336, 310 | HOMO→LUMO (π→π*) |

This table is generated from data for analogous compounds to illustrate typical electronic transitions.

Upon excitation, these molecules can exhibit fluorescence. For example, certain PEG-functionalized 1,3,4-oxadiazole derivatives show intensive fluorescence in the range of 325 to 425 nm when excited at 300 nm. mdpi.com The specific absorption and emission properties are highly dependent on the solvent and the substituents attached to the core structure.

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, providing valuable structural information. The mass spectrum of 5-Phenyl-1,3,4-oxathiazol-2-one has been studied, revealing characteristic fragmentation patterns. rsc.org

Under electron impact (EI) conditions, the molecule undergoes fragmentation, leading to the formation of several key ions. The primary fragmentation pathway involves the loss of carbon dioxide (CO₂) to form a transient intermediate, which then rearranges. A significant fragment observed in the mass spectrum is the benzonitrile (B105546) radical cation (C₆H₅CN⁺), indicating the cleavage of the heterocyclic ring. Another major fragmentation route leads to the formation of the phenyl isothiocyanate ion (C₆H₅NCS⁺). researchgate.net This suggests a rearrangement process occurs following the initial ionization.

The fragmentation of related heterocyclic systems, such as 5H-1,4,2-oxathiazoles under basic conditions, can also provide comparative insights, showing pathways that lead to the formation of nitriles and thioacid salts. researchgate.net For other analogs, like 1,3,4-oxadiazoles, mass spectrometry confirms the molecular weight and helps to verify the structure of synthesized compounds. mdpi.com

The following table outlines the principal fragments observed in the mass spectrum of 5-Phenyl-1,3,4-oxathiazol-2-one and its potential fragmentation products.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

| 179 | Molecular Ion [M]⁺ | [C₈H₅NOS]⁺ |

| 135 | Phenyl isothiocyanate | [C₆H₅NCS]⁺ |

| 103 | Benzonitrile | [C₆H₅CN]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This table is based on documented fragmentation patterns for the title compound and related structures. rsc.orgresearchgate.net

The presence of sulfur allows for the observation of characteristic isotopic signatures, specifically the [M+2]⁺ peak due to the natural abundance of the ³⁴S isotope, which can further aid in confirming the elemental composition of the molecule and its fragments.

Theoretical and Computational Chemistry of 5 Phenyl 1,3,4 Oxathiazol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and reactivity indices. For compounds like 5-Phenyl-1,3,4-oxathiazol-2-one, DFT studies are typically performed using hybrid functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency. ajchem-a.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For 5-Phenyl-1,3,4-oxathiazol-2-one, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

A key aspect of its structure is the dihedral angle between the planar 1,3,4-oxathiazol-2-one (B8730521) ring and the phenyl ring. The rotation around the C-C single bond connecting these two rings creates a conformational energy landscape. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the global minimum (the most stable conformer) and any local minima, as well as the energy barriers to rotation. In similar phenyl-substituted heterocyclic systems, the phenyl ring is often found to be slightly twisted relative to the heterocyclic ring in the lowest energy state to minimize steric hindrance. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenyl-Heterocycle System (Calculated via DFT) Note: This table is illustrative of typical data obtained from DFT calculations and does not represent experimentally verified data for 5-Phenyl-1,3,4-oxathiazol-2-one.

| Parameter | Description | Typical Value Range |

|---|---|---|

| C-C (Ring-Phenyl) Bond Length | The length of the single bond connecting the two ring systems. | 1.45 - 1.50 Å |

| C=N Bond Length | The length of the double bond within the oxathiazolone ring. | 1.28 - 1.30 Å |

| C-S Bond Length | The length of the carbon-sulfur bond in the ring. | 1.75 - 1.85 Å |

| C-O Bond Length | The length of the carbon-oxygen single bond in the ring. | 1.36 - 1.38 Å |

| C=O Bond Length | The length of the exocyclic carbonyl double bond. | 1.19 - 1.22 Å |

| Phenyl-Ring Dihedral Angle | The twist angle between the planes of the phenyl and oxathiazolone rings. | 10° - 30° |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. ajchem-a.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors, shown in the table below, provide a quantitative basis for comparing the reactivity of different molecules. ajchem-a.com

Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table defines key reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. ajchem-a.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. ajchem-a.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

For 5-Phenyl-1,3,4-oxathiazol-2-one, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-deficient oxathiazolone ring, particularly around the C=N and C=O bonds.

A Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com

On an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are likely sites for electrophilic attack. In contrast, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For 5-Phenyl-1,3,4-oxathiazol-2-one, the MEP surface would likely show negative potential around the carbonyl oxygen and the nitrogen atom, making them hydrogen bond acceptor sites. The hydrogen atoms of the phenyl ring would exhibit positive potential. Such analysis is crucial for understanding potential non-covalent interactions in biological systems. researchgate.net

Assessment of Aromaticity of the 1,3,4-Oxathiazol-2-one Ring System

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that results in enhanced stability. The primary rule for determining aromaticity is Hückel's rule, which states that an aromatic system must contain 4n+2 π-electrons, where n is a non-negative integer (i.e., 2, 6, 10, 14... electrons). libretexts.orgmasterorganicchemistry.com

To assess the aromaticity of the 1,3,4-oxathiazol-2-one ring, we must evaluate its π-electron system:

Cyclic: The ring is cyclic.

Planar: Five-membered heterocyclic rings are generally planar or nearly planar.

Conjugated: The ring contains a C=N double bond. The sulfur and oxygen heteroatoms are sp² hybridized, allowing their p-orbitals containing lone pairs to participate in the π-system. lumenlearning.com

π-Electron Count: The system contains a C=N π-bond (2 electrons), a lone pair from the ring oxygen (2 electrons), and a lone pair from the sulfur atom (2 electrons). This gives a total of 6 π-electrons.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Protein Interactions

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational changes and intermolecular interactions.

For 5-Phenyl-1,3,4-oxathiazol-2-one, MD simulations could be employed to:

Explore Conformational Dynamics: To study the rotation of the phenyl ring relative to the oxathiazolone ring in a solvent, providing a more realistic view of its flexibility than static calculations.

Analyze Ligand-Protein Interactions: If the molecule is being investigated as a potential drug, MD simulations are essential for understanding its binding stability within a target protein's active site. nih.gov By placing the molecule (the ligand) into the protein and simulating the system's dynamics, researchers can assess the strength and persistence of key interactions (like hydrogen bonds and hydrophobic contacts) over time, calculating metrics like the root-mean-square deviation (RMSD) to evaluate binding stability. nih.gov

Quantum Chemical Calculations for Spectroscopic Parameter Prediction (e.g., NMR, IR)

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. Experimental spectra for 5-Phenyl-1,3,4-oxathiazol-2-one, including NMR and IR, are available, providing a benchmark for theoretical models. spectrabase.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. ajchem-a.com These calculated frequencies correspond to the stretching, bending, and other vibrational modes that are detected in an experimental IR spectrum. Comparing the calculated and experimental spectra helps to assign the observed peaks to specific molecular motions and validates the accuracy of the computational model. ajchem-a.com For example, calculations would predict characteristic frequencies for the C=O stretch, C=N stretch, and various vibrations of the phenyl and oxathiazolone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com The calculated shifts for the hydrogen and carbon atoms of 5-Phenyl-1,3,4-oxathiazol-2-one can be directly compared with experimental NMR data. A good correlation between the theoretical and experimental values confirms the structural assignment and the quality of the optimized geometry. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Extensive searches of peer-reviewed scientific literature and chemical databases did not yield any specific studies on the quantitative structure-activity relationship (QSAR) modeling or ligand-based design of the chemical compound 5-Phenyl-1,3,4-oxathiazol-2-one.

Therefore, no detailed research findings, data tables, or specific examples of QSAR models for this particular compound can be provided at this time. The scientific community has not published research that falls within the scope of this specific inquiry.

While there is research on related heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives, these are structurally distinct from the requested 1,3,4-oxathiazole core. In adherence to the strict focus on 5-Phenyl-1,3,4-oxathiazol-2-one, information on these related but different compounds is not included.

Further research into the synthesis and biological activity of 5-Phenyl-1,3,4-oxathiazol-2-one would be a necessary prerequisite for the development of any QSAR models or ligand-based design strategies for this compound.

Reactivity and Mechanistic Insights of 5 Phenyl 1,3,4 Oxathiazol 2 One

Thermal Decomposition Pathways: Decarboxylation and Desulfuration to Nitrile Sulfides

The thermal decomposition of 5-phenyl-1,3,4-oxathiazol-2-one is a well-established method for generating nitrile sulfides. researchgate.netrsc.org This process involves the elimination of carbon dioxide (decarboxylation) and elemental sulfur (desulfuration) to yield the transient nitrile sulfide (B99878) species. researchgate.net This reaction provides a convenient in situ source of nitrile sulfides for various synthetic applications. researchgate.netrsc.org

Kinetic and Thermodynamic Parameters of Decomposition

Role of Substituent Effects on Stability and Fragmentation

The stability and fragmentation pattern of the 1,3,4-oxathiazol-2-one (B8730521) ring are significantly influenced by substituents on the phenyl group. nih.gov Studies using techniques like 15N and 13C NMR spectroscopy, supported by DFT calculations, have shown that the electronic nature of para-substituents affects the chemical shifts and bond orders within the heterocyclic ring. nih.gov This suggests that electron-withdrawing or electron-donating groups can alter the electron density distribution, thereby influencing the thermal stability of the molecule and the rate of its decomposition into the corresponding substituted benzonitrile (B105546) sulfide. nih.govacs.org For instance, both electron-withdrawing and electron-releasing para substituents have been observed to enhance the rate of thermal rearrangement in similar heterocyclic systems, indicating their role in stabilizing the transition state.

Trapping and Characterization of Nitrile Sulfide Intermediates

Due to their high reactivity, nitrile sulfides are typically generated and used in situ. Their presence is confirmed by trapping them with various reagents. researchgate.netacs.org A common method involves reacting the nitrile sulfide with a dipolarophile, such as an alkene or alkyne, in a 1,3-dipolar cycloaddition reaction to form stable heterocyclic adducts like isothiazoles. acs.orgacs.org The structure of these adducts provides definitive evidence for the transient existence of the nitrile sulfide intermediate. For example, the reaction of benzonitrile sulfide with electron-deficient acetylenes yields a mixture of 4- and 5-substituted isothiazoles. acs.org

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Sulfides

Nitrile sulfides are classified as 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. acs.orgwikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic compounds. wikipedia.orgchim.it

Regioselectivity and Stereoselectivity Studies in Cycloadditions

The regioselectivity of nitrile sulfide cycloadditions is a key aspect of their synthetic utility. The orientation of the addition to an unsymmetrical dipolarophile is influenced by both steric and electronic factors. acs.orgresearchgate.net For example, the reaction of benzonitrile sulfide with monosubstituted electron-deficient acetylenes typically produces a mixture of regioisomeric isothiazoles. acs.org The stereoselectivity of these reactions, which refers to the preferential formation of one stereoisomer over another, is also a critical consideration, particularly when the dipolarophile or the nitrile sulfide possesses stereogenic centers. youtube.comkhanacademy.org Computational studies, often employing Density Functional Theory (DFT), are frequently used to predict and rationalize the observed regiochemical and stereochemical outcomes. researchgate.netmdpi.com

Influence of Microwave Irradiation on Reaction Outcomes

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net In the context of nitrile sulfide chemistry, microwave irradiation has been successfully employed to promote their generation from 1,3,4-oxathiazol-2-ones and subsequent cycloaddition reactions. acs.org This methodology provides an improved and more efficient route for the synthesis of isothiazoles and 1,2,4-thiadiazoles. acs.org The use of microwave heating can enhance reaction rates by efficiently and uniformly heating the reaction mixture, which is particularly beneficial for thermally induced reactions like the decomposition of oxathiazolones. nih.govpnrjournal.com

Reactions with Nucleophiles and Electrophiles on the Oxathiazolone Core

The reactivity of the 5-phenyl-1,3,4-oxathiazol-2-one heterocyclic core towards nucleophiles and electrophiles is dictated by the electronic distribution and the nature of the atoms within the ring. The ring is generally considered electron-deficient, which influences its interaction with various reagents.

The primary site for nucleophilic attack on the intact ring is the carbonyl carbon at the 2-position, which is highly electrophilic due to the adjacent oxygen and nitrogen atoms. This can lead to ring-opening reactions. For instance, studies on analogous 1,3,4-oxadiazolin-5-ones have shown that they are susceptible to ring-opening by amines. The basicity of the amine plays a crucial role in this reaction. While direct studies on 5-phenyl-1,3,4-oxathiazol-2-one are not extensively documented in this specific context, the reaction of 2-phenyl-1,3,4-oxadiazolin-5-one with various amines demonstrates that stronger bases can readily open the heterocyclic ring. nih.govscholarsportal.info

Another potential reaction with nucleophiles is hydrolysis. Acid-catalyzed hydrolysis of related 2-imino-Δ³-1,3,4-oxadiazolines is a known method to prepare Δ³-1,3,4-oxadiazolin-2-ones, suggesting the carbonyl group can be formed under these conditions. rsc.org Conversely, the oxathiazolone ring itself, particularly in related oxadiazole systems, can be cleaved under hydrolytic conditions, often catalyzed by enzymes or chemical reagents, to yield hydrazide derivatives. nih.gov

Due to the electron-deficient nature of the 1,3,4-oxathiazol-2-one ring, electrophilic attack on the ring atoms is generally difficult. The π-electron system is deactivated by the presence of the electronegative oxygen and nitrogen atoms. Therefore, electrophilic substitution reactions on the carbon atoms of the heterocycle are not a common pathway.

The table below summarizes the expected reactivity of the oxathiazolone core with nucleophiles, based on studies of analogous compounds.

| Nucleophile | Expected Reaction Type | Product Type | Reference |

|---|---|---|---|

| Amines | Nucleophilic Acyl Substitution / Ring Opening | Ring-opened carbamoyl (B1232498) or thiocarbamoyl derivatives | nih.govscholarsportal.info |

| Water/Hydroxide (B78521) (Hydrolysis) | Ring Cleavage | Hydrazide derivatives or other degradation products | nih.gov |

Investigation of Ring-Opening and Rearrangement Mechanisms

The most significant and well-documented reaction pathway for 5-phenyl-1,3,4-oxathiazol-2-one involves ring-opening, which can be initiated by thermal or photochemical means. This process leads to the formation of highly reactive intermediates that can undergo subsequent rearrangements and cycloaddition reactions.

Under thermal conditions, 5-phenyl-1,3,4-oxathiazol-2-one undergoes a cycloreversion reaction. The primary mechanism involves the extrusion of a molecule of carbon dioxide (CO₂) to generate a transient, 1,3-dipolar species known as a nitrile sulfide. rsc.org Specifically, thermolysis of 5-phenyl-1,3,4-oxathiazol-2-one yields benzonitrile sulfide.

Mechanism of Thermal Decomposition:

Step 1: Thermal energy input promotes the cleavage of the C2-S3 and C5-O1 bonds of the oxathiazolone ring.

Step 2: This concerted or stepwise cleavage results in the release of a stable carbon dioxide molecule.

Step 3: The remaining fragment, benzonitrile sulfide (Ph-C≡N⁺-S⁻), is formed as a reactive 1,3-dipole.

Once generated, these nitrile sulfides are not typically isolated but are trapped in situ with various dipolarophiles. They readily participate in [3+2] cycloaddition reactions. For example, reaction with acetylenic esters yields isothiazolecarboxylates, and reactions with olefins can produce other sulfur-containing five-membered rings. acs.orgacs.org Nitrile sulfides can also react with activated carbonyl compounds to form 1,3,4-oxathiazoles. rsc.org

Photolysis provides an alternative method for the ring-opening of oxathiazolones, also leading to the generation of nitrile sulfides. The specific products and reaction efficiencies can differ from the thermal pathway, depending on the wavelength of light used and the solvent.

The table below outlines the key findings related to the ring-opening of 5-phenyl-1,3,4-oxathiazol-2-one and the subsequent reactions of the generated intermediate.

| Condition | Intermediate Generated | Subsequent Reaction | Product Class | Reference |

|---|---|---|---|---|

| Thermolysis | Benzonitrile Sulfide | [3+2] Cycloaddition with alkynes | Isothiazoles | acs.org |

| Thermolysis | Benzonitrile Sulfide | [3+2] Cycloaddition with olefins | Thiadiazolines/Isothiazolines | acs.org |

| Thermolysis | Benzonitrile Sulfide | [3+2] Cycloaddition with activated carbonyls | 1,3,4-Oxathiazoles | rsc.org |

| Photolysis | Benzonitrile Sulfide | Trapping with dipolarophiles | Various heterocycles | rsc.org |

These ring-opening and rearrangement pathways highlight the utility of 5-phenyl-1,3,4-oxathiazol-2-one as a convenient precursor for nitrile sulfides, which are valuable intermediates in the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic compounds.

Biological Activity and Molecular Mechanistic Studies of 5 Phenyl 1,3,4 Oxathiazol 2 One Analogs

Antimicrobial Activity and Underlying Molecular Targets

Derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogens. nih.gov

Specificity and Spectrum of Action against Pathogens

Research has shown that 5-phenyl-1,3,4-oxadiazole derivatives are effective against both Gram-positive and Gram-negative bacteria. For instance, certain analogs have displayed stronger activity against Escherichia coli and Staphylococcus pneumoniae than ampicillin. nih.gov Specifically, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) has shown potent activity against E. coli and S. pneumoniae, and was over 100 times more effective against P. aeruginosa than ampicillin. nih.gov Additionally, some derivatives have demonstrated notable antifungal activity against species like Aspergillus niger and Candida albicans. nih.govmdpi.com For example, a derivative with a naphthyl group showed high antifungal activity against Aspergillus niger and Candida albicans with Minimum Inhibitory Concentrations (MIC) of 8 and 4 µg/mL, respectively. mdpi.com Another compound, 2,5-disubstituted 1,3,4-oxadiazole, was found to be 8 to 16 times more active against A. niger and C. albicans compared to fluconazole. nih.gov

The antimicrobial action of these compounds is often linked to the inhibition of essential cellular processes. For example, some 1,3,4-oxadiazole derivatives, which are structurally related to the subject compound, have been found to inhibit DNA gyrase (topoisomerase II), an enzyme crucial for bacterial DNA replication. nih.gov

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Analogs

| Compound/Analog | Target Pathogen(s) | Observed Effect | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin | nih.gov |

| Naphthyl-substituted 5(4H)-oxazolone | Aspergillus niger, Candida albicans | High antifungal activity (MIC 8 and 4 µg/mL) | mdpi.com |

| 2,5-disubstituted 1,3,4-oxadiazole | A. niger, C. albicans | 8-16 times more active than fluconazole | nih.gov |

| Norfloxacin-1,3,4-oxadiazole hybrids | Methicillin-resistant S. aureus (MRSA) | Excellent antibacterial activity (MIC 0.25–1 µg/mL) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Structure-activity relationship (SAR) studies have provided valuable insights into the features that enhance the antimicrobial potency of 1,3,4-oxadiazole derivatives. The presence of certain substituents on the phenyl ring has a significant impact on their activity.

For instance, the introduction of electron-withdrawing groups like halogens (e.g., chlorine, fluorine) or a nitro group on the phenyl ring can enhance antimicrobial effects. nih.gov Specifically, antitubercular activity has been observed to increase in the order of 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH. nih.gov In contrast, activity against P. aeruginosa decreases in the order of 4-NO₂ > 4-CH₃ ≥ 4-Cl ≥ 4-F ≥ 4-H ≥ 4-OH ≥ 4-N(CH₃)₂. nih.gov

The nature of the substituent at the 5-position of the oxadiazole ring is also critical. For example, replacing a phenyl group with a 2-furyl moiety has been shown to double the activity against Gram-positive strains like S. aureus and S. epidermidis. mdpi.com Conversely, a 2-thienyl group at the same position led to a decrease in activity. mdpi.com

Anti-inflammatory Properties and Cellular Pathway Modulation

Analogs of 5-phenyl-1,3,4-oxathiazol-2-one have demonstrated significant anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes and modulating cellular pathways involved in the inflammatory response.

A study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones revealed that several compounds in this series exhibited significant anti-inflammatory activity, with inhibition ranging from 30.6% to 57.8% in a carrageenan-induced footpad edema test. nih.gov Certain derivatives of 1,3,4-oxadiazole have also been reported to act as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov

The anti-inflammatory mechanism of these compounds can also involve the reduction of pro-inflammatory mediators. For example, a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, was found to reduce edema, leukocyte migration, and levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Anticancer Research and Enzyme Inhibition Mechanisms

The 1,3,4-oxadiazole scaffold is a prominent feature in a number of compounds investigated for their anticancer potential. nih.gov These derivatives have been shown to inhibit various cancer cell lines, including those of leukemia, melanoma, lung, colon, and breast cancer. nih.gov

Inhibition of Key Enzymes in Cancer Pathways

The anticancer activity of 5-phenyl-1,3,4-oxathiazol-2-one analogs and related compounds is often attributed to their ability to inhibit enzymes that are critical for cancer cell proliferation and survival.

Notum Carboxylesterase: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. ucl.ac.uknih.govnih.gov

Thymidine Phosphorylase: While direct inhibition by 5-phenyl-1,3,4-oxathiazol-2-one is not specified, related heterocyclic compounds are known to target this enzyme.

Histone Deacetylases (HDACs): Difluoromethyl-1,3,4-oxadiazoles have been reported as selective and mechanism-based inhibitors of HDAC6. nih.gov The antitumor potency of some 1,3,4-oxadiazole derivatives is linked to their ability to inhibit HDACs. nih.gov

Topoisomerase II: Some 1,3,4-oxadiazole derivatives act as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells. nih.gov

Telomerase: The inhibition of telomerase is a known anticancer mechanism, and while not directly linked to the subject compound in the provided context, it is a target for various heterocyclic compounds.

Modulation of Wnt Signaling Pathway via Notum Inhibition

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. ucl.ac.uknih.gov Its dysregulation is implicated in several diseases, including cancer. ucl.ac.uk Notum is a secreted enzyme that acts as a negative regulator of this pathway by deactivating Wnt proteins. ucl.ac.uknih.gov

By inhibiting Notum, 5-phenyl-1,3,4-oxadiazol-2-one analogs can restore Wnt signaling. ucl.ac.uknih.gov This was demonstrated in a cell-based assay where an optimized oxadiazol-2-one derivative restored the activation of Wnt signaling in the presence of Notum. nih.gov This mechanism presents a therapeutic opportunity for diseases where aberrant Notum activity is a contributing factor. nih.gov The inhibition of Notum has been shown to lead to an increase in cortical bone mass and to restore epithelial regeneration in aged tissue, highlighting its potential in treating conditions like osteoporosis and tissue damage. ucl.ac.uk

Covalent Inhibition Mechanisms and Active Site Interactions (e.g., β-lactamases, proteasomes)

Analogs based on the 1,3,4-oxathiazol-2-one (B8730521) ring are effective covalent inhibitors that engage their targets through a two-step process. This process begins with the formation of a noncovalent enzyme-inhibitor complex, which then proceeds to an irreversible chemical reaction, permanently modifying the enzyme. nih.gov This mechanism-based inhibition is characteristic of targeted covalent inhibitors, which leverage both specific non-covalent interactions for recognition and a reactive functional group for permanent inactivation. youtube.com

The immunoproteasome (iPS) has been identified as a significant target for oxathiazolone-based inhibitors. nih.gov While direct studies on β-lactamases are less prevalent, the principle of nucleophilic attack by a catalytic serine residue, common in many β-lactamases, is analogous to the mechanism observed in serine proteases and the proteasome. mdpi.com The core of the inhibitory action lies in the electrophilic nature of the oxathiazolone ring, which is susceptible to attack by potent nucleophiles like the hydroxyl group of threonine or serine residues found in the active sites of these enzymes. nih.govmdpi.com

Upon nucleophilic attack by the catalytic residue (e.g., the N-terminal threonine of a proteasome subunit), the strained oxathiazolone ring opens. nih.gov This reaction is initiated by the deprotonation of the residue's hydroxyl group, enhancing its nucleophilicity. The negatively charged oxygen of the residue then attacks the carbonyl carbon of the oxathiazolone ring. Computational studies have proposed two potential subsequent pathways for the ring-opening and covalent bond formation. nih.gov

Carbonate Route: In this pathway, the C-S bond of the ring is cleaved.

Carbonthioate Route: Alternatively, the C-O bond can be broken.

Both proposed routes result in the formation of a stable, covalent adduct between the inhibitor and the enzyme, effectively and irreversibly blocking its catalytic activity. nih.gov This covalent linkage is the ultimate basis for the compound's inhibitory effect.

| Step | Description | Key Intermediates |

| 1. Non-covalent Binding | The inhibitor first binds reversibly to the enzyme's active site, guided by non-covalent interactions. | Enzyme-Inhibitor Complex (E·I) |

| 2. Nucleophilic Activation | The catalytic residue (e.g., Threonine 1 in the immunoproteasome) is activated by deprotonation. | Activated nucleophile (e.g., Thr-O⁻) |

| 3. Nucleophilic Attack | The activated residue attacks the electrophilic carbonyl carbon of the oxathiazolone ring. | Tetrahedral Intermediate |

| 4. Ring Opening | The strained oxathiazolone ring opens via cleavage of either the C-S or C-O bond. | Ring-opened intermediate |

| 5. Covalent Adduct Formation | A stable, irreversible covalent bond is formed between the inhibitor and the enzyme. | Covalently Modified Enzyme (E-I) |

Carbonyl Cross-linking and Target Engagement

Target engagement for 5-phenyl-1,3,4-oxathiazol-2-one analogs is achieved through the formation of the covalent adduct, which constitutes a form of carbonyl cross-linking. nih.gov The carbonyl group of the original oxathiazolone is a key feature of the resulting linkage. Once the inhibitor is covalently bound, it physically occupies the active site, preventing substrate access and catalysis.

The formation of such stable, covalent adducts is a hallmark of mechanism-based inhibitors. The initial non-covalent binding step ensures that the reactive warhead is precisely positioned near the target nucleophile, increasing the efficiency and specificity of the subsequent covalent reaction. nih.gov The stability of the resulting cross-linked protein complex means that the inhibition persists over time, and recovery of enzyme activity would require the synthesis of new enzyme. This contrasts with non-covalent inhibitors, whose effects can be reversed by dissociation. The formation of such high-mass, cross-linked protein species can be detected experimentally, confirming the covalent mechanism of action. nih.gov

Enzyme Selectivity and Specificity Profiling

A critical aspect of inhibitor design is achieving selectivity for the intended target over other related enzymes to minimize off-target effects. Oxathiazolone-based inhibitors have demonstrated the potential for high selectivity. For instance, these compounds have been shown to be selective for the immunoproteasome (iPS) over the constitutive proteasome (cPS), which is a significant advantage for therapeutic applications in immunology and oncology. nih.gov

This selectivity arises from subtle differences in the architecture of the enzyme active sites. The β5 binding sites of iPS and cPS are highly similar, yet the S1 pocket, which accommodates the inhibitor's substituent (the 5-phenyl group in this case), is more spacious in the immunoproteasome. nih.gov This difference in pocket size allows for the design of inhibitors with substituents that fit preferentially into the iPS active site, enhancing binding affinity (reflected in the Kᵢ value) and/or the rate of covalent modification (kᵢₙₐ꜀ₜ). The inherent reactivity of the oxathiazolone warhead can be tuned by its substituents, providing a mechanism to modulate this selectivity. nih.gov Activity-based protein profiling (ABPP) is a powerful technique used to assess the selectivity of such covalent inhibitors across entire enzyme families, confirming that they interact specifically with the intended target. nih.gov

Molecular Docking and Computational Ligand-Target Interactions

Molecular docking and computational methods are invaluable tools for understanding how 5-phenyl-1,3,4-oxathiazol-2-one analogs interact with their target enzymes. scispace.comglobalresearchonline.net These studies are particularly important for covalent inhibitors as they can elucidate the initial, non-covalent binding step that is crucial for positioning the warhead for reaction. nih.gov

Docking simulations can predict the binding mode of the inhibitor within the enzyme's active site. rdd.edu.iq These models highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the inhibitor and amino acid residues. For 5-phenyl-1,3,4-oxathiazol-2-one, computational studies would focus on how the phenyl group is accommodated within the S1 specificity pocket of a target protease. nih.gov The orientation of the oxathiazolone ring relative to the catalytic nucleophile (e.g., serine or threonine) is a critical factor determining the likelihood and rate of the covalent reaction. nih.gov

Computational approaches like molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) can be used to calculate the binding free energies, providing a quantitative estimate of binding affinity that can be correlated with experimental inhibition constants. nih.gov For covalent inhibitors, quantum mechanics/molecular mechanics (QM/MM) simulations can model the entire reaction pathway, including the transition states, to provide a deeper understanding of the covalent modification step. nih.gov These computational insights are essential for the rational design of new analogs with improved potency and selectivity.

| Computational Method | Application for Oxathiazolone Inhibitors | Insights Gained |

| Molecular Docking | Predicts the initial non-covalent binding pose of the inhibitor in the enzyme active site. | Key hydrogen bonds, hydrophobic interactions, and overall fit in the binding pocket. scispace.comrdd.edu.iq |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-inhibitor complex over time. | Stability of the non-covalent complex and conformational changes. nih.gov |

| MM-PBSA | Calculates the binding free energy of the non-covalent complex. | Theoretical affinity (ΔG) to correlate with experimental Kᵢ values. nih.gov |

| QM/MM Simulations | Models the electronic rearrangements during the covalent reaction. | Elucidation of the reaction mechanism, transition state energies, and reaction barriers. nih.gov |

Advanced Structure-Activity Relationship (SAR) Elucidation for Optimized Biological Profiles

The development of potent and selective inhibitors based on the 5-phenyl-1,3,4-oxathiazol-2-one scaffold relies heavily on systematic structure-activity relationship (SAR) studies. nih.govresearchgate.net The goal of SAR is to understand how modifications to different parts of the molecule affect its biological activity, including both binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). nih.gov

For this class of compounds, SAR exploration focuses on two main areas: the substituent at the 5-position of the oxathiazolone ring and modifications to the heterocyclic core itself.

Modifications to the Scaffold: While the oxathiazolone ring is the reactive warhead, its intrinsic reactivity can also be modulated. Furthermore, replacing the phenyl group with other aromatic or aliphatic moieties allows for the exploration of different binding pockets and can dramatically alter the inhibitor's selectivity profile. Comparing analogs with different core scaffolds, such as 1,3,4-oxadiazol-2-ones, can also provide insights into the role of the heteroatoms in the ring in both binding and reactivity. nih.gov

Through iterative cycles of design, synthesis, and biological testing, SAR studies guide the optimization of the lead compound toward a profile with enhanced potency, greater target selectivity, and improved pharmacological properties. researchgate.net

Applications As Synthetic Intermediates and Advanced Materials Precursors

Utilization of 5-Phenyl-1,3,4-oxathiazol-2-one as a Versatile Building Block in Organic Synthesis

The principal application of 5-phenyl-1,3,4-oxathiazol-2-one in organic synthesis is as a stable and convenient precursor for benzonitrile (B105546) sulfide (B99878) (Ph-C≡N⁺-S⁻). arkat-usa.orgumich.edu This transformation is typically achieved through thermal decarboxylation, where heating the oxathiazolone releases a molecule of carbon dioxide, yielding the transient but highly reactive nitrile sulfide. arkat-usa.org Nitrile sulfides are classified as 1,3-dipoles, making them exceptionally useful reagents for 1,3-dipolar cycloaddition reactions. arkat-usa.orgumich.edu

This method provides a reliable way to generate the nitrile sulfide in situ, allowing it to react immediately with a chosen substrate (a dipolarophile) present in the reaction mixture. This approach avoids the need to handle the unstable nitrile sulfide directly. The versatility of 5-phenyl-1,3,4-oxathiazol-2-one stems from the wide range of dipolarophiles that can intercept the generated benzonitrile sulfide, leading to a diverse array of sulfur- and nitrogen-containing heterocyclic products. The general process begins with the preparation of the 5-phenyl-1,3,4-oxathiazol-2-one, often by treating benzamide (B126) with chlorocarbonylsulfenyl chloride. arkat-usa.org Once formed, it serves as a storable source for the nitrile sulfide.

Synthesis of Complex Heterocyclic Systems and Novel Chemical Scaffolds

The benzonitrile sulfide generated from 5-phenyl-1,3,4-oxathiazol-2-one is a powerful tool for constructing complex heterocyclic systems that would be challenging to synthesize through other routes. The [3+2] cycloaddition reaction is the key transformation, forming a five-membered ring.

A significant example is the reaction with acyl cyanides. Benzonitrile sulfide, produced by heating 5-phenyl-1,3,4-oxathiazol-2-one, reacts specifically at the cyano group (C≡N) of various acyl cyanides. arkat-usa.orgumich.edu This reaction exclusively yields 5-acyl-3-phenyl-1,2,4-thiadiazoles, demonstrating high periselectivity. arkat-usa.orgumich.edu For instance, reacting 5-phenyl-1,3,4-oxathiazol-2-one with benzoyl cyanide in refluxing xylene results in a 91% yield of 5-benzoyl-3-phenyl-1,2,4-thiadiazole. arkat-usa.org

Table 1: Synthesis of 5-Acyl-3-phenyl-1,2,4-thiadiazoles via Benzonitrile Sulfide Cycloaddition

Furthermore, the cycloaddition chemistry has been extended to other types of dipolarophiles to create more intricate fused ring systems. The reaction of nitrile sulfides with quinones serves as a pathway to complex benzisothiazole derivatives. When 5-phenyl-1,3,4-oxathiazol-2-one is heated with 1,4-naphthoquinone, it forms 3-phenyl-naphtho[2,3-d]isothiazole-4,9-dione (B1675037). researchgate.net This reaction highlights the ability to build upon existing carbocyclic frameworks, fusing a new heterocyclic ring to the system. Similarly, reaction with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of highly substituted isothiazoles, such as dimethyl 3-phenylisothiazole-4,5-dicarboxylate. researchgate.net

Exploration in Dyes and Pigments Chemistry (focus on chemical interactions, not direct application)

While direct applications of 5-phenyl-1,3,4-oxathiazol-2-one in the dye industry are not documented, the chemical interactions it facilitates lead to products with structures characteristic of chromophores. The synthesis of compounds like 3-phenyl-naphtho[2,3-d]isothiazole-4,9-dione is particularly relevant. researchgate.net This molecule possesses a large, planar, and rigid structure with an extensive system of conjugated π-electrons, encompassing the phenyl ring, the isothiazole (B42339) ring, and the fused naphthoquinone system.

The chemical basis for color in organic molecules is the presence of a chromophore, which is typically a region of extensive conjugation. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, which correspond to light in the visible region of the electromagnetic spectrum. The specific color observed is the complement of the color absorbed. Therefore, the cycloaddition reactions of the intermediate derived from 5-phenyl-1,3,4-oxathiazol-2-one provide a clear pathway to molecular scaffolds with the inherent electronic properties required for potential use as dyes or pigments.

Development of Chemical Probes and Research Tools for Biological Systems

5-Phenyl-1,3,4-oxathiazol-2-one serves as a precursor for creating libraries of complex heterocyclic compounds, which are foundational structures in the development of new chemical tools for biological research. The resulting 1,2,4-thiadiazole (B1232254) and benzisothiazole scaffolds are privileged structures in medicinal chemistry, known to interact with various biological targets. arkat-usa.orgresearchgate.net

Although 5-phenyl-1,3,4-oxathiazol-2-one itself is not typically the final active molecule, its role as a synthetic building block is crucial. For example, related heterocyclic cores, such as 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, have been identified as potent inhibitors of enzymes like the Notum carboxylesterase, which is a regulator of the Wnt signaling pathway. ucl.ac.uk Other oxadiazole-based structures have been developed as fluorescent chemosensors for detecting metal cations and nitro-explosives. mdpi.com These examples underscore the value of the heterocyclic scaffolds that can be accessed through cycloaddition chemistry. By providing an efficient route to novel thiadiazoles and isothiazoles, 5-phenyl-1,3,4-oxathiazol-2-one is an important tool for generating new chemical entities that can be screened for biological activity and potentially developed into highly specific chemical probes or research tools to investigate complex biological systems.

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for 5 Phenyl 1,3,4 Oxathiazol 2 One

Development of Asymmetric Synthetic Methodologies

There is no specific information available in the searched scientific literature regarding the development of asymmetric synthetic methods for 5-Phenyl-1,3,4-oxathiazol-2-one. Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules, which often exhibit different biological activities. The lack of published research in this area indicates a significant opportunity for foundational synthetic chemistry work.

In-depth Mechanistic Studies of Biological Interactions at the Atomic Level

Detailed mechanistic studies that elucidate the biological interactions of 5-Phenyl-1,3,4-oxathiazol-2-one at an atomic level are not present in the available literature. Such studies, often employing techniques like X-ray crystallography or advanced spectroscopic methods, are fundamental to understanding a compound's mode of action and for its development as a potential therapeutic agent.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

No publications were found that describe the use of 5-Phenyl-1,3,4-oxathiazol-2-one in high-throughput screening (HTS) campaigns or its incorporation into combinatorial chemistry libraries for the discovery of new lead compounds. These techniques are staples of modern drug discovery, allowing for the rapid testing and generation of large numbers of diverse molecules. The absence of the parent compound in these contexts suggests it remains an underexplored scaffold in pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-1,3,4-oxathiazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives or coupling reactions involving phenyl-substituted precursors. Key steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) with catalysts like sodium hydride to facilitate ring closure . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to coupling agent) and reaction time (4–6 hours) improves yields. Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing 5-phenyl-1,3,4-oxathiazol-2-one, and how are spectral artifacts minimized?

- Methodological Answer :

- IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches. Baseline correction and solvent subtraction (e.g., KBr pellet method) reduce noise .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm) and oxathiazole ring protons (δ 8.1–8.3 ppm). Deuterated solvents must be rigorously dried to avoid water peaks .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 207.14) .

Q. What safety protocols are essential when handling 5-phenyl-1,3,4-oxathiazol-2-one during synthesis?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., thionyl chloride). Wear nitrile gloves and chemical-resistant goggles. Emergency procedures include rinsing exposed skin with water for 15 minutes and immediate medical consultation for inhalation exposure .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodological Answer : Conduct in vitro assays (e.g., antimicrobial disk diffusion, IC₅₀ determination in cancer cell lines). Negative controls (DMSO vehicle) and triplicate experiments ensure reproducibility. Structural analogs with nitro or methoxy substituents show enhanced activity, suggesting similar testing frameworks .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or methoxy substituents) impact the reactivity and bioactivity of 5-phenyl-1,3,4-oxathiazol-2-one derivatives?

- Methodological Answer : Introduce substituents via electrophilic aromatic substitution or Suzuki coupling. Nitro groups increase electrophilicity (tested via Hammett σ constants), while methoxy groups enhance solubility. Bioactivity correlates with LogP values: derivatives with LogP < 3 show better membrane permeability .

Q. What strategies resolve contradictions in reported melting points or spectral data for oxathiazole derivatives?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for melting points and high-field NMR (≥500 MHz) for spectral clarity. Discrepancies often arise from polymorphic forms; X-ray crystallography (e.g., Rigaku CrystalClear software) identifies lattice variations .

Q. How can computational modeling predict the reactivity of 5-phenyl-1,3,4-oxathiazol-2-one in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to map electron density on the oxathiazole ring. Fukui indices identify C-2 as the most electrophilic site, aligning with experimental alkylation outcomes .

Q. What advanced techniques confirm the solid-state structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.